Chemical Properties, Stability, and Application Workflows of 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic Acid
Chemical Properties, Stability, and Application Workflows of 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic Acid
An In-Depth Technical Guide for Drug Development Professionals and Synthetic Chemists
Executive Summary
In modern bioconjugation, peptidomimetic design, and the synthesis of Proteolysis Targeting Chimeras (PROTACs), the demand for highly chemoselective and bioorthogonal linkers is paramount. 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid (commonly referred to as Cbz-Aop-OH or Cbz-aminooxypropionic acid) serves as a critical bifunctional building block. It features a standard carboxylic acid for traditional amide bond formation and a protected aminooxy group that, upon deprotection, acts as a super-nucleophile for oxime ligation[1].
This whitepaper provides a comprehensive analysis of the physicochemical properties, structural stability, and validated experimental workflows for utilizing this compound. By understanding the thermodynamic vulnerabilities of the N-O bond versus the Cbz protecting group, researchers can design self-validating protocols that prevent premature degradation and maximize conjugation yields.
Structural & Physicochemical Profiling
The utility of 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid stems from its unique structural domains:
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The Carboxyl Terminus: Allows for standard Solid-Phase Peptide Synthesis (SPPS) coupling via DIC/HOBt or HATU.
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The Aminooxy Core (-O-NH-): Exhibits the "alpha-effect," where the adjacent oxygen atom's lone pairs donate electron density to the nitrogen, significantly increasing its nucleophilicity at lower pH levels compared to standard alkylamines[2].
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The Cbz (Benzyloxycarbonyl) Group: Provides orthogonal protection. While stable to the trifluoroacetic acid (TFA) conditions used in standard Boc- or Fmoc-SPPS cleavage, it requires specific conditions for removal[3].
Quantitative Data Summary
| Property | Value / Description | Mechanistic Implication |
| IUPAC Name | 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid | Defines the alpha-methyl substitution on the aminooxyacetic acid backbone. |
| Molecular Formula | C₁₁H₁₃NO₅ | - |
| Molecular Weight | 239.22 g/mol | Essential for precise molar equivalent calculations during SPPS. |
| pKa (Carboxylic Acid) | ~3.5 – 4.0 | Lower than standard propanoic acid (4.88) due to the inductive electron-withdrawing effect of the adjacent oxygen atom. |
| pKa (Deprotected Aminooxy) | ~4.5 – 5.0 | Ensures the nitrogen remains unprotonated and highly nucleophilic at mildly acidic pH (pH 4-5), ideal for oxime ligation. |
| LogP (Estimated) | ~1.2 | The lipophilic Cbz group balances the polar COOH/N-O core, ensuring solubility in DMF/DCM for coupling. |
Chemical Stability & Reactivity Dynamics
The primary challenge when working with 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid is maintaining the integrity of the N-O bond during the deprotection of the Cbz group.
Cbz Lability vs. N-O Bond Integrity
The Cbz group is traditionally removed via catalytic hydrogenation (H₂, Pd/C). However, the N-O bond is highly susceptible to reductive cleavage under prolonged hydrogenation, which converts the valuable aminooxy group into a standard amine (yielding an inactive byproduct)[4].
To prevent this, strong acid-mediated cleavage (e.g., HBr in acetic acid or TMSBr/TFA) is the preferred orthogonal strategy. These conditions selectively cleave the Cbz carbamate via an Sₙ2/Sₙ1 mechanism without reducing the N-O bond, preserving the aminooxy functionality for downstream bioorthogonal reactions.
Caption: Chemical stability and selective cleavage pathways of the molecule's functional domains.
Mechanistic Workflows & Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes causality for the experimental choice and a validation checkpoint.
Protocol 1: Orthogonal Cbz Deprotection (Preserving the N-O Bond)
Objective: Remove the Cbz group from the synthesized peptide without reducing the aminooxy N-O bond.
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Preparation: Transfer the purified, lyophilized Cbz-protected aminooxy-peptide (10 mg) into a glass reaction vial.
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Acidic Cleavage: Add 1.0 mL of a freshly prepared solution of 30% HBr in glacial acetic acid.
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Causality: HBr/AcOH provides the strong acidic environment necessary to cleave the Cbz group without the reductive conditions of Pd/C hydrogenation, thereby safeguarding the N-O bond.
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Incubation: Stir the mixture at room temperature (20-25°C) for exactly 60 minutes.
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Precipitation: Add 10 mL of ice-cold diethyl ether to precipitate the deprotected peptide. Centrifuge at 4000 rpm for 5 minutes and decant the supernatant. Wash the pellet twice more with cold ether to remove residual acetic acid and benzyl bromide byproducts.
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Validation Checkpoint (LC-MS): Analyze the resolubilized pellet via LC-MS.
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Self-Validation: Confirm the presence of the [M+H]+ peak corresponding to the free aminooxy peptide. The absence of an [M−16]+ peak confirms that no N-O bond reduction (loss of oxygen) occurred.
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Protocol 2: Aniline-Catalyzed Oxime Ligation
Objective: Conjugate the free aminooxy-peptide to an aldehyde-bearing target (e.g., a fluorophore, PEG chain, or PROTAC ligand)[5].
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Buffer Preparation: Prepare a 0.1 M Sodium Acetate (NaOAc) buffer and adjust the pH to 4.5.
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Causality: At pH 4.5, the aminooxy group (pKa ~4.5-5.0) remains sufficiently unprotonated to act as a nucleophile, while the aldehyde target is optimally activated.
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Reaction Assembly: Dissolve the free aminooxy-peptide (1.0 eq) and the target aldehyde (1.2 eq) in the NaOAc buffer to a final peptide concentration of 1-5 mM.
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Catalyst Addition: Add aniline to achieve a final concentration of 100 mM.
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Causality: Direct oxime formation is slow due to the rate-limiting dehydration step. Aniline acts as a nucleophilic catalyst, rapidly forming a highly reactive Schiff base intermediate with the aldehyde, which then undergoes rapid transimination with the super-nucleophilic aminooxy group[5].
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Incubation & Monitoring: Incubate at 25°C for 1 to 2 hours. Monitor the reaction via RP-HPLC.
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Validation Checkpoint: The reaction is complete when the starting peptide peak is entirely consumed. Quench the reaction by diluting with 0.1% TFA in water and purify the stable oxime conjugate via preparative HPLC.
Caption: Workflow from SPPS coupling to final oxime ligation, highlighting intermediate states.
Conclusion
2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid is a highly versatile reagent that bridges the gap between standard peptide synthesis and advanced bioorthogonal conjugation. By understanding the distinct chemical stabilities of its functional groups—specifically the vulnerability of the N-O bond to reduction and the requirement of acidic conditions for Cbz removal—researchers can achieve near-quantitative yields in complex bioconjugation workflows. The integration of aniline catalysis further optimizes the oxime ligation step, making this compound an invaluable asset in the development of targeted therapeutics and complex macromolecular architectures.
References
- MedChemExpress. Retrieved April 7, 2026.
- 2-(Aminooxy)
- BenchChem. Retrieved April 7, 2026.
- National Institutes of Health (NIH) / PMC. Retrieved April 7, 2026.
- ACS Publications. Retrieved April 7, 2026.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-(Aminooxy)propanoic acid hydrochloride | C3H8ClNO3 | CID 20833274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syntheses of New Spirocarbocyclic Nucleoside Analogs Using Iminonitroso Diels-Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
